
4-(3,3-Diethoxypropyl)morpholin-3-one
Übersicht
Beschreibung
4-(3,3-Diethoxypropyl)morpholin-3-one is a chemical compound with the molecular formula C11H21NO4 . It is not intended for human or veterinary use and is used for research purposes. Some morpholin-3-one derivatives have shown potential in causing cell cycle arrest at the G1 phase, increasing the levels of P53 and Fas, and inducing A549 cell apoptosis in lung cancer .
Molecular Structure Analysis
The molecular structure of 4-(3,3-Diethoxypropyl)morpholin-3-one is represented by the InChI code1S/C11H21NO4/c1-3-15-11(16-4-2)5-6-12-7-8-14-9-10(12)13/h11H,3-9H2,1-2H3 . The compound has a molecular weight of 231.29 g/mol . Physical And Chemical Properties Analysis
4-(3,3-Diethoxypropyl)morpholin-3-one is a liquid at room temperature . It has a molecular weight of 231.29 g/mol .Wissenschaftliche Forschungsanwendungen
Neurological Imaging
This compound has been utilized as a novel scaffold for imaging monoacylglycerol lipase (MAGL) in the brain via positron emission tomography (PET) . MAGL is crucial in regulating endocannabinoid signaling, which is significant for neurological health and disease. The derivative’s improved kinetic profile makes it a potential candidate for mapping MAGL distribution patterns in the brain, aiding in the study of neurological disorders.
Chemical Synthesis
In the realm of chemical synthesis, 4-(3,3-Diethoxypropyl)morpholin-3-one serves as a versatile intermediate. Its structure allows for the introduction of various functional groups, facilitating the synthesis of complex molecules for pharmaceuticals and materials science .
Material Science
The compound’s unique properties are being explored in material science for the development of new polymeric materials. Its morpholine ring can interact with other polymers, potentially leading to the creation of novel materials with desirable thermal and mechanical properties .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods to identify or quantify substances within a mixture, thanks to its distinct chemical signature .
Pharmaceutical Research
The compound is being investigated for its potential role in drug development. Its structure could be modified to create new pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction .
Biological Studies
In biological studies, 4-(3,3-Diethoxypropyl)morpholin-3-one may be used to modify peptides or proteins, altering their function or stability. This can be particularly useful in understanding protein-protein interactions and enzyme mechanisms .
Safety and Toxicology
The safety profile of this compound is also under research. Understanding its toxicological effects is crucial for its handling and application in various scientific fields. It’s important to note the compound’s associated hazard statements, such as H302 and H315, indicating harmful if swallowed and causing skin irritation, respectively .
Environmental Science
Lastly, the environmental impact of 4-(3,3-Diethoxypropyl)morpholin-3-one is an area of interest. Studying its breakdown products and their effects on ecosystems can inform safer chemical practices and environmental policies .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
4-(3,3-diethoxypropyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-3-15-11(16-4-2)5-6-12-7-8-14-9-10(12)13/h11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKVNCFVVPMPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1CCOCC1=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Diethoxypropyl)morpholin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)
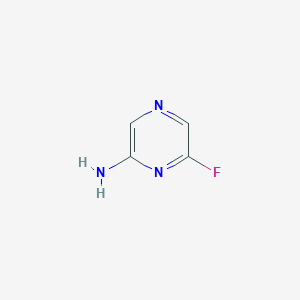
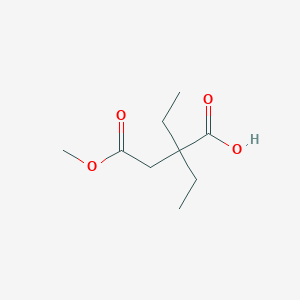
![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)
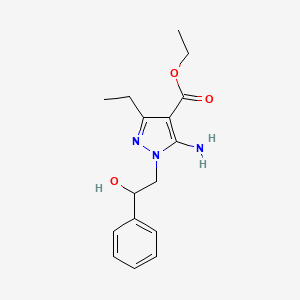
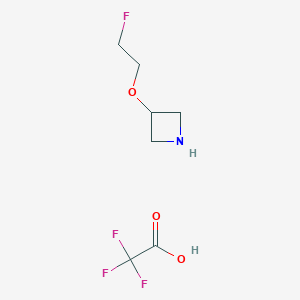
![2-[2-(Propan-2-yloxy)ethyl]oxirane](/img/structure/B1450333.png)
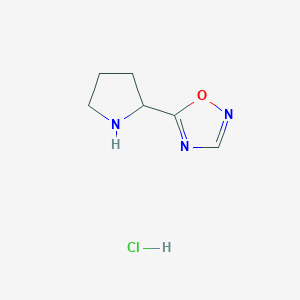
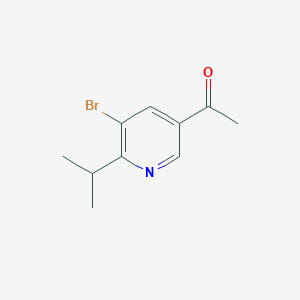
![3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B1450337.png)
![2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride](/img/structure/B1450338.png)
![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate](/img/structure/B1450339.png)
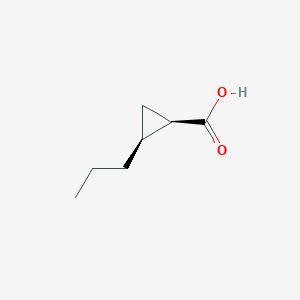
![1,4,5,6,7,8-Hexahydro-4,7-epiminocyclohepta[c]pyrazole hydrochloride](/img/structure/B1450342.png)